molecular formula C14H15N3O3S B15109502 3-(Morpholin-4-ylmethyl)-5-(3-pyridylmethylene)-1,3-thiazolidine-2,4-dione

3-(Morpholin-4-ylmethyl)-5-(3-pyridylmethylene)-1,3-thiazolidine-2,4-dione

Cat. No.: B15109502
M. Wt: 305.35 g/mol
InChI Key: HSBCZSICGMTZIU-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholin-4-ylmethyl)-5-(3-pyridylmethylene)-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-ylmethyl)-5-(3-pyridylmethylene)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-pyridinecarboxaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of morpholine. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-ylmethyl)-5-(3-pyridylmethylene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles like amines, thiols, or halides; reactions are often facilitated by catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

3-(Morpholin-4-ylmethyl)-5-(3-pyridylmethylene)-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-ylmethyl)-5-(3-pyridylmethylene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or activate pathways that induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholin-4-ylmethyl)-5-(2-pyridylmethylene)-1,3-thiazolidine-2,4-dione
  • 3-(Morpholin-4-ylmethyl)-5-(4-pyridylmethylene)-1,3-thiazolidine-2,4-dione
  • 3-(Piperidin-4-ylmethyl)-5-(3-pyridylmethylene)-1,3-thiazolidine-2,4-dione

Uniqueness

Compared to similar compounds, 3-(Morpholin-4-ylmethyl)-5-(3-pyridylmethylene)-1,3-thiazolidine-2,4-dione stands out due to its specific structural arrangement, which imparts unique chemical properties and biological activities

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

(5E)-3-(morpholin-4-ylmethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H15N3O3S/c18-13-12(8-11-2-1-3-15-9-11)21-14(19)17(13)10-16-4-6-20-7-5-16/h1-3,8-9H,4-7,10H2/b12-8+

InChI Key

HSBCZSICGMTZIU-XYOKQWHBSA-N

Isomeric SMILES

C1COCCN1CN2C(=O)/C(=C\C3=CN=CC=C3)/SC2=O

Canonical SMILES

C1COCCN1CN2C(=O)C(=CC3=CN=CC=C3)SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.